
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dihydroisoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinolinone core is replaced by an amino group.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an ethylene oxide reacts with the isoquinolinone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, where the carbonyl group in the isoquinolinone core is reduced to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: The major product is 7-Amino-2-(2-carboxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Reduction: The major product is 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-ol.
Substitution: The major products depend on the substituent introduced, such as 7-Halo-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one or 7-Alkyl-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Applications De Recherche Scientifique
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one: can be compared with other isoquinolinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
7-amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-1-8-3-4-13(5-6-14)11(15)10(8)7-9/h1-2,7,14H,3-6,12H2 |
Clé InChI |
JFPKGBMHIYXVOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C2=C1C=CC(=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


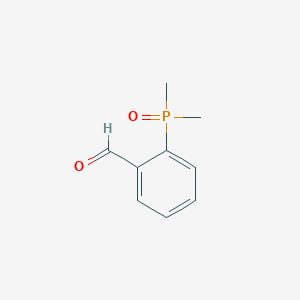
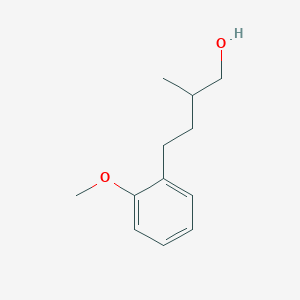
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)

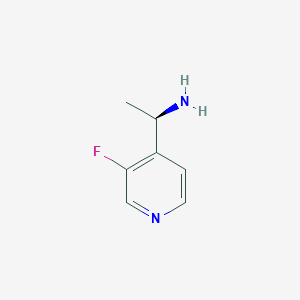
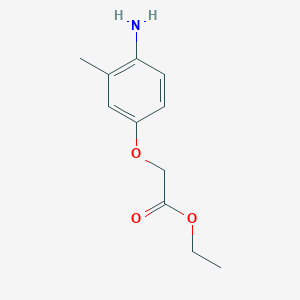

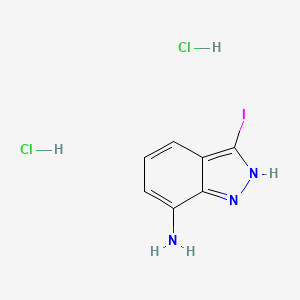

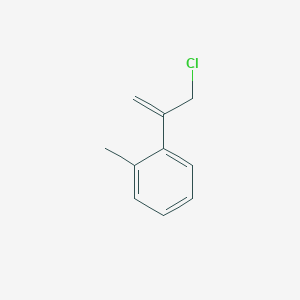
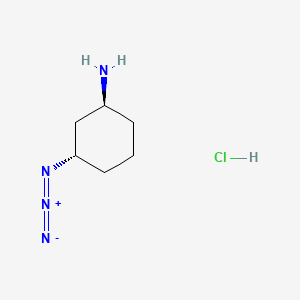
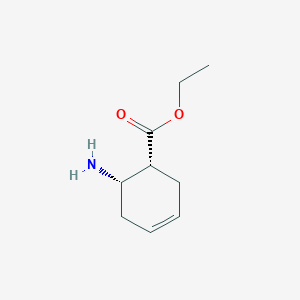
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
